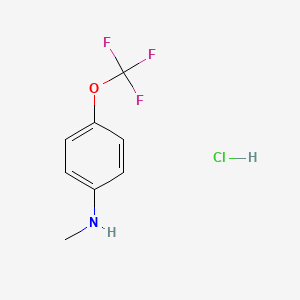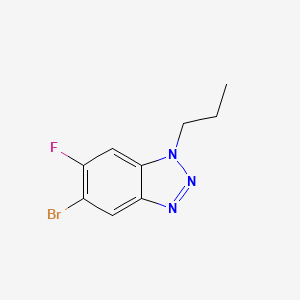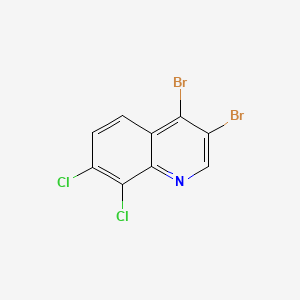
4-FLUOROBENZYL-D6 CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobenzyl-D6 Chloride: is a deuterium-labeled derivative of 4-Fluorobenzyl Chloride. This compound is characterized by the substitution of six hydrogen atoms with deuterium atoms, which makes it particularly useful in various scientific research applications. The molecular formula of this compound is C7H6ClF, and it has a molar mass of 144.57 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzyl-D6 Chloride typically involves the deuteration of 4-Fluorobenzyl Chloride. This process can be achieved through various methods, including the use of deuterated reagents and catalysts. One common approach is the reaction of 4-Fluorobenzyl Chloride with deuterium gas in the presence of a palladium catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient deuteration. The reaction is typically carried out in specialized reactors designed to handle the high pressures and temperatures required for the deuteration process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluorobenzyl-D6 Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: It can be reduced to form 4-Fluorobenzyl-D6 alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Products include various substituted benzyl compounds.
Oxidation: Products include 4-Fluorobenzaldehyde and 4-Fluorobenzoic acid.
Reduction: The major product is 4-Fluorobenzyl-D6 alcohol.
Applications De Recherche Scientifique
4-Fluorobenzyl-D6 Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies due to its deuterium labeling, which allows for the tracking of molecular transformations.
Biology: The compound is employed in metabolic studies to understand the behavior of fluorinated compounds in biological systems.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: The compound is utilized in the synthesis of various fluorinated intermediates and fine chemicals
Mécanisme D'action
The mechanism of action of 4-Fluorobenzyl-D6 Chloride primarily involves its role as a precursor in various chemical reactions. The deuterium atoms in the compound can influence the reaction kinetics and pathways, leading to different outcomes compared to non-deuterated analogs. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Fluorobenzyl Chloride: The non-deuterated analog of 4-Fluorobenzyl-D6 Chloride.
4-Fluorobenzyl Bromide: Another halogenated derivative with similar reactivity but different physical properties.
4-Fluorobenzyl Alcohol: The reduced form of 4-Fluorobenzyl Chloride.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction rates and mechanisms, making it a valuable tool for studying isotopic effects and developing deuterated pharmaceuticals .
Propriétés
Numéro CAS |
1219804-13-3 |
|---|---|
Formule moléculaire |
C7H6ClF |
Poids moléculaire |
150.61 |
Nom IUPAC |
1-[chloro(dideuterio)methyl]-2,3,5,6-tetradeuterio-4-fluorobenzene |
InChI |
InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D,5D2 |
Clé InChI |
IZXWCDITFDNEBY-NVSFMWKBSA-N |
SMILES |
C1=CC(=CC=C1CCl)F |
Synonymes |
4-FLUOROBENZYL-D6 CHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride](/img/structure/B572386.png)













